3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid
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Overview
Description
3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with a suitable pyridine derivative under acidic conditions to form the imidazo[4,5-c]pyridine core. This intermediate is then further reacted with a propanoic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Imidazole derivatives: These compounds are structurally related and have similar chemical reactivity and applications
Uniqueness
3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-13-8-4-5-11-6-7(8)12-9(13)2-3-10(14)15/h11H,2-6H2,1H3,(H,14,15) |
InChI Key |
MBAHLMPOOQBYOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1CCC(=O)O |
Origin of Product |
United States |
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